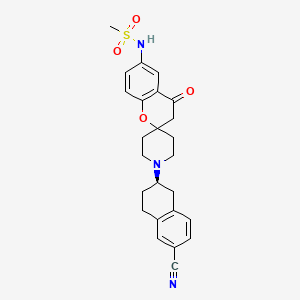
Antiarrhythmic agent-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antiarrhythmic Agent-1 is a compound used in the treatment of cardiac arrhythmias, which are irregular heartbeats that can lead to severe health complications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antiarrhythmic Agent-1 involves several steps, typically starting with the preparation of a key intermediate through a series of chemical reactions. These reactions often include nucleophilic substitution, reduction, and cyclization processes. The specific reagents and conditions used can vary, but common reagents include sodium hydride, lithium aluminum hydride, and various organic solvents .
Industrial Production Methods: Industrial production of this compound generally follows a similar synthetic route but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency .
化学反应分析
Types of Reactions: Antiarrhythmic Agent-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Antiarrhythmic Agent-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies of cellular electrophysiology to understand the effects of ion channel modulation.
Medicine: Investigated for its potential to treat various types of cardiac arrhythmias and other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes
作用机制
The mechanism of action of Antiarrhythmic Agent-1 involves the inhibition of specific ion channels in the heart, particularly sodium and potassium channels. By blocking these channels, the compound reduces the excitability of cardiac cells, thereby stabilizing the heart’s electrical activity and preventing arrhythmias. The molecular targets include the sodium channel protein SCN5A and various potassium channel subunits .
相似化合物的比较
Antiarrhythmic Agent-1 can be compared to other antiarrhythmic drugs such as amiodarone, sotalol, and flecainide. While all these compounds share a common goal of treating arrhythmias, they differ in their specific mechanisms of action and side effect profiles. For example:
Amiodarone: Affects multiple ion channels (sodium, potassium, and calcium) and has a broad spectrum of activity but can cause significant side effects like thyroid dysfunction and pulmonary toxicity.
Sotalol: Primarily a potassium channel blocker with additional beta-blocking activity, used for both atrial and ventricular arrhythmias.
属性
分子式 |
C25H27N3O4S |
|---|---|
分子量 |
465.6 g/mol |
IUPAC 名称 |
N-[1'-[(2R)-6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]methanesulfonamide |
InChI |
InChI=1S/C25H27N3O4S/c1-33(30,31)27-20-5-7-24-22(14-20)23(29)15-25(32-24)8-10-28(11-9-25)21-6-4-18-12-17(16-26)2-3-19(18)13-21/h2-3,5,7,12,14,21,27H,4,6,8-11,13,15H2,1H3/t21-/m1/s1 |
InChI 键 |
IQLSBKXSEGGVPO-OAQYLSRUSA-N |
手性 SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)[C@@H]4CCC5=C(C4)C=CC(=C5)C#N)CC2=O |
规范 SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C4CCC5=C(C4)C=CC(=C5)C#N)CC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















